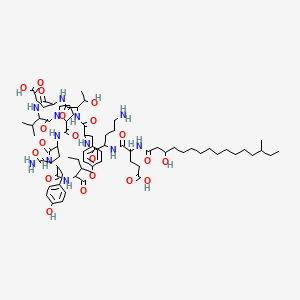![molecular formula C9H20OSi B14085812 Trimethyl{[1-(propan-2-yl)cyclopropyl]oxy}silane CAS No. 101653-02-5](/img/structure/B14085812.png)
Trimethyl{[1-(propan-2-yl)cyclopropyl]oxy}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl{[1-(propan-2-yl)cyclopropyl]oxy}silane: is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a cyclopropyl group attached to a silane moiety through an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[1-(propan-2-yl)cyclopropyl]oxy}silane typically involves the reaction of cyclopropyl alcohol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then converted to the final product through a substitution reaction.
Reaction Conditions:
Reagents: Cyclopropyl alcohol, trimethylchlorosilane, triethylamine
Solvent: Anhydrous dichloromethane
Temperature: Room temperature
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Trimethyl{[1-(propan-2-yl)cyclopropyl]oxy}silane can undergo oxidation reactions to form corresponding silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with lower oxidation states.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogenated compounds or organometallic reagents in the presence of catalysts.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Lower oxidation state silanes
Substitution: Various organosilicon compounds with different functional groups
Wissenschaftliche Forschungsanwendungen
Trimethyl{[1-(propan-2-yl)cyclopropyl]oxy}silane has a wide range of applications in scientific research:
Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and activity.
Medicine: Explored for its potential as a drug delivery agent due to its ability to modify the pharmacokinetic properties of drugs.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Trimethyl{[1-(propan-2-yl)cyclopropyl]oxy}silane exerts its effects involves the interaction of the cyclopropyl group with various molecular targets. The cyclopropyl group is known for its ability to stabilize reactive intermediates and facilitate the formation of new chemical bonds. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic environments and improve the solubility of hydrophobic drugs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propargyloxytrimethylsilane
- Triisopropyl(trimethylsilyl)ethynylsilane
- Aminopropyltris(trimethylsiloxy)silane
Uniqueness
Trimethyl{[1-(propan-2-yl)cyclopropyl]oxy}silane is unique due to the presence of the cyclopropyl group, which imparts distinct chemical reactivity and stability compared to other organosilicon compounds. The combination of the cyclopropyl and trimethylsilyl groups provides a balance of reactivity and stability, making it a versatile reagent in various chemical transformations.
Eigenschaften
CAS-Nummer |
101653-02-5 |
|---|---|
Molekularformel |
C9H20OSi |
Molekulargewicht |
172.34 g/mol |
IUPAC-Name |
trimethyl-(1-propan-2-ylcyclopropyl)oxysilane |
InChI |
InChI=1S/C9H20OSi/c1-8(2)9(6-7-9)10-11(3,4)5/h8H,6-7H2,1-5H3 |
InChI-Schlüssel |
RPHBQFBQSSDUDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(CC1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


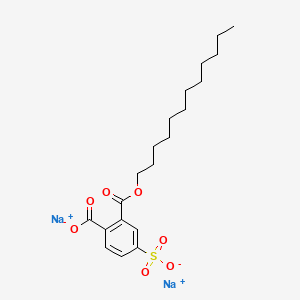
![3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14085735.png)
![1-(3-Butoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085736.png)
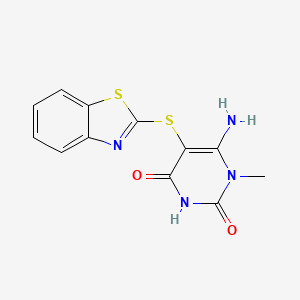
![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085752.png)
![7-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14085764.png)
![7-Chloro-1-(2-fluorophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085772.png)
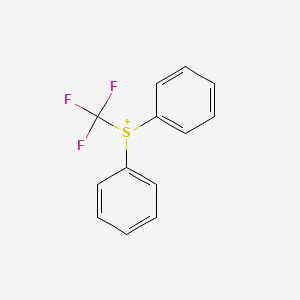

![2-[4-[[4-Amino-1-[[1-[[8-carbamimidamido-5-[[2-(hydroxyamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3,4-dioxo-1-phenyloctan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-19-(3-amino-3-oxopropyl)-49-benzyl-28-butan-2-yl-52-[[2-[[2-[2-[5-carbamimidamido-1-[[1-carbamimidamido-7-[2-(1-hydroxy-3-oxopropan-2-yl)hydrazinyl]-9-methyl-5,6-dioxodecan-4-yl]amino]-1-oxopentan-2-yl]hydrazinyl]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-31,40-bis(3-carbamimidamidopropyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacont-34-yl]acetic acid](/img/structure/B14085790.png)
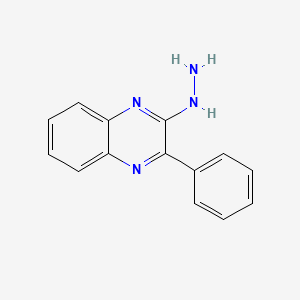
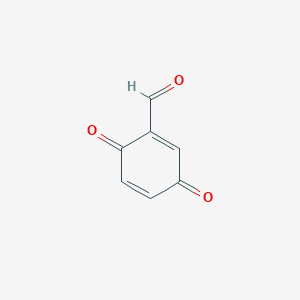
![3-{[3-(4-methoxybenzyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B14085805.png)
